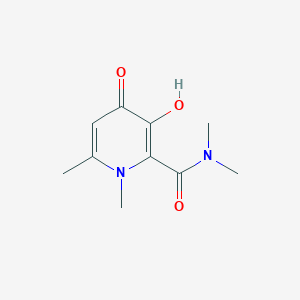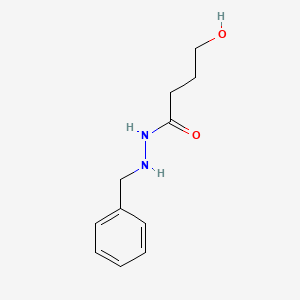
L-(+)Homophenylalanine ethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-(+)-Homophenylalanine ethyl ester hydrochloride is a chemical compound with the molecular formula C12H17NO2·HCl and a molecular weight of 243.73 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is often used in various chemical and biological research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-(+)-Homophenylalanine ethyl ester hydrochloride can be synthesized through a multi-step process. One common method involves the asymmetric reduction of prochiral ketones using enzyme-catalyzed reactions . Another method includes the synthesis from ethyl ®-2-hydroxy-4-phenylbutyrate . The reaction conditions typically involve the use of specific enzymes like alcalase to achieve high enantiomeric excess.
Industrial Production Methods
Industrial production of L-(+)-Homophenylalanine ethyl ester hydrochloride often involves large-scale enzymatic resolution processes to ensure high purity and yield. The compound is usually produced in solid form and stored at room temperature in a cool, dry place .
Analyse Des Réactions Chimiques
Types of Reactions
L-(+)-Homophenylalanine ethyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids or bases for hydrolysis and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include the corresponding carboxylic acids and substituted derivatives, which can be further utilized in various chemical syntheses .
Applications De Recherche Scientifique
L-(+)-Homophenylalanine ethyl ester hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of L-(+)-Homophenylalanine ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for various enzymes, leading to the formation of different products that can exert biological effects . The pathways involved often include enzymatic catalysis and receptor binding, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
L-(+)-Homophenylalanine ethyl ester hydrochloride can be compared with other similar compounds, such as:
L-Phenylalanine ethyl ester hydrochloride: Similar in structure but differs in the side chain, affecting its reactivity and applications.
L-Tryptophan ethyl ester hydrochloride: Another amino acid derivative with different biological activities and uses.
The uniqueness of L-(+)-Homophenylalanine ethyl ester hydrochloride lies in its specific structure, which allows for unique interactions with enzymes and receptors, making it valuable in various research fields.
Propriétés
Formule moléculaire |
C12H18ClNO2 |
|---|---|
Poids moléculaire |
243.73 g/mol |
Nom IUPAC |
2-(ethylamino)-4-phenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-13-11(12(14)15)9-8-10-6-4-3-5-7-10;/h3-7,11,13H,2,8-9H2,1H3,(H,14,15);1H |
Clé InChI |
BAULWXQXAOOQEL-UHFFFAOYSA-N |
SMILES canonique |
CCNC(CCC1=CC=CC=C1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid](/img/structure/B13809780.png)
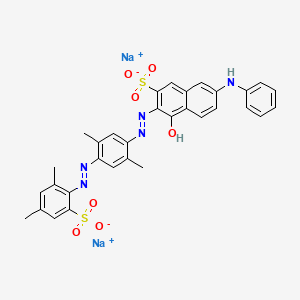
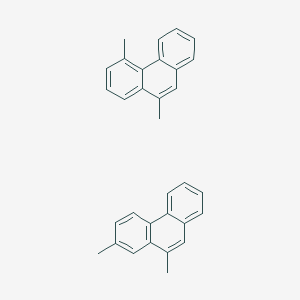
![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)

![1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone](/img/structure/B13809824.png)
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
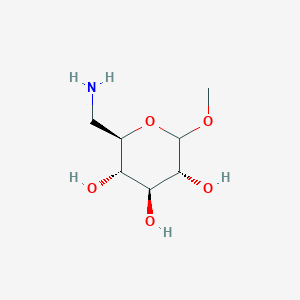
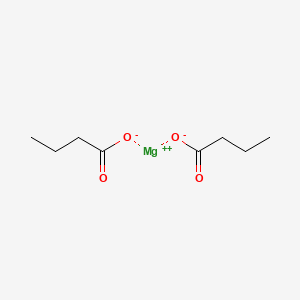
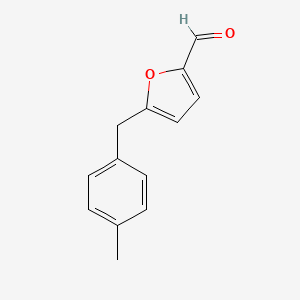
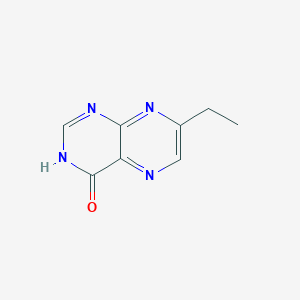
![1-Chloro-3-[(cyanocarbonothioyl)amino]benzene](/img/structure/B13809851.png)
